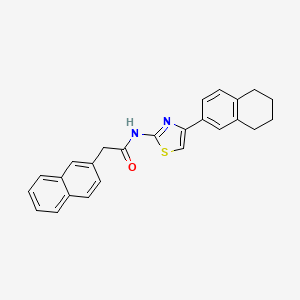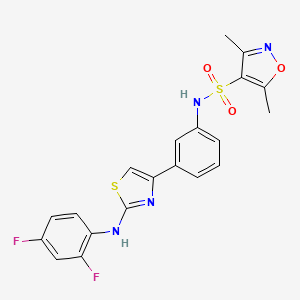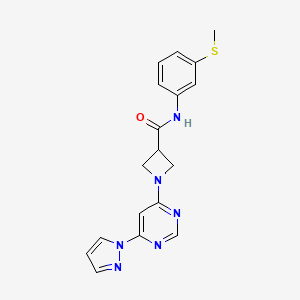
1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone, also known as 4-bromo-N-(4-hydroxyphenyl)propanamide, is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 287.19 g/mol and a melting point of 93-94 °C. It is soluble in water and ethanol, and is insoluble in ether.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone has been used in a variety of scientific research applications, including as a reagent in the synthesis of various compounds, such as 3,5-diaryl-1H-pyrazoles, 2-amino-4H-chromene derivatives, and 5-amino-1H-pyrazole derivatives. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridazines and pyrimidines. In addition, it has been used in the synthesis of a number of drugs, including anticonvulsants, anti-inflammatory agents, and antifungal agents.
Mécanisme D'action
1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone acts as a nucleophile in organic reactions, and its reactivity is due to the presence of the bromine atom. The bromine atom is electron-withdrawing, and this increases the electron density of the nitrogen atom, making it a better nucleophile.
Biochemical and Physiological Effects
1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone has been shown to have a number of biochemical and physiological effects. In studies involving rats, it has been shown to reduce the levels of LDL cholesterol and triglycerides, and to increase the levels of HDL cholesterol. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to inhibit the activity of enzymes involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone in lab experiments is that it is relatively easy to synthesize and is relatively stable. It is also relatively inexpensive. However, there are some limitations. For example, it is sensitive to light and air, and therefore should be stored in a dark, airtight container.
Orientations Futures
Given its wide range of applications, there are a number of potential future directions for 1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone. These include further studies to explore its potential use as a drug, as well as its potential use in the synthesis of other compounds. In addition, further research could be done to explore its potential use as an antioxidant and its potential use in the synthesis of other heterocyclic compounds. Finally, further research could be done to explore its potential use as a catalyst for organic reactions.
Méthodes De Synthèse
The synthesis of 1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone can be achieved through a two-step reaction. The first step involves the reaction of 4-bromoaniline with propionic acid in the presence of an acid catalyst. The second step involves the reaction of the resulting 1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone(4-hydroxyphenyl)propionamide with bromine in the presence of an acid catalyst.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(4-phenoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2/c22-17-8-6-16(7-9-17)21(24)14-15-23-18-10-12-20(13-11-18)25-19-4-2-1-3-5-19/h1-13,23H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLINXMNRZMTRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone | |
CAS RN |
477334-11-5 |
Source


|
| Record name | 1-(4-BROMOPHENYL)-3-(4-PHENOXYANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine](/img/structure/B2947827.png)

![2-[4-(1,1-Dimethylpropyl)phenoxy]acetohydrazide](/img/structure/B2947833.png)
![Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2947834.png)

![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;dihydrochloride](/img/structure/B2947836.png)
![ethyl 2-{[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}acetate](/img/structure/B2947838.png)

![N-(4-ethylphenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2947840.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2947841.png)

![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2947845.png)
![1-{[2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]carbonyl}pyrrolidine](/img/structure/B2947848.png)
![N-[1-(4-chlorophenyl)-2-methylpropyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2947849.png)